N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide
Description
N-([2,4'-Bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is a synthetic amide derivative featuring a 3,4-dichlorophenyl group linked to a propanamide backbone, further substituted with a [2,4'-bipyridin]-4-ylmethyl moiety. The bipyridine group may enhance binding affinity through π-π stacking or hydrogen bonding, while the dichlorophenyl moiety likely contributes to lipophilicity and target interaction .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-3-1-14(11-18(17)22)2-4-20(26)25-13-15-5-10-24-19(12-15)16-6-8-23-9-7-16/h1,3,5-12H,2,4,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUONGPGTMIYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide typically involves a multi-step process. The initial step often includes the preparation of the bipyridine derivative, followed by the introduction of the dichlorophenyl group through a series of reactions such as halogenation and amide formation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the bipyridine moiety or the dichlorophenyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may interact with cellular membranes or proteins, contributing to its biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- The target compound distinguishes itself through the bipyridine group, absent in simpler herbicides like propanil or opioid analogs like U-51754 . This modification may shift its application from agricultural (propanil) to pharmacological (e.g., CNS targets) .
- U-51754 and related acetamide derivatives () incorporate dimethylamino cyclohexyl groups, which are associated with μ-opioid receptor binding. The target compound lacks these groups, suggesting divergent bioactivity .
- Pyrazolyl and sulfonyl substituents in Compound 4 and 21a (–2) highlight the role of heterocycles and electron-withdrawing groups in modulating solubility and target affinity .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- The target compound’s bipyridine group likely improves aqueous solubility compared to propanil, which is highly lipophilic. This aligns with trends seen in Compound 4 (), where polar pyrazolyl groups moderate melting points and solubility .
- Sulfonyl-containing analogs (e.g., 21a ) exhibit higher melting points due to strong intermolecular forces, whereas the target compound’s bipyridine may reduce crystallinity .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Preparation of the Bipyridine Derivative : This is often the first step in the synthesis process.
- Introduction of the Dichlorophenyl Group : Achieved through halogenation and amide formation.
- Reaction Conditions : Controlled temperatures and specific solvents are required to ensure purity and yield.
In industrial settings, large-scale synthesis may employ continuous flow reactors to optimize efficiency and scalability.
The biological activity of this compound is primarily attributed to its structural components:
- Bipyridine Moiety : This part can coordinate with metal ions, influencing various biochemical pathways.
- Dichlorophenyl Group : It may interact with cellular membranes or proteins, contributing to the compound's biological effects.
The exact molecular targets and pathways remain areas for further investigation, but preliminary studies suggest interactions that could lead to antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. The compound has been tested in various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration. The bipyridine structure may enhance its ability to bind to DNA or other cellular targets involved in cancer progression .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as a therapeutic agent against infections.
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bipyridine + Dichlorophenyl | Antimicrobial, Anticancer |
| Other Bipyridine Derivatives | Varies | Generally similar activities but differing efficacy |
| Dichlorophenyl Compounds | Varies | Known for various biological activities |
This comparison highlights the unique combination of functional groups in this compound that contributes to its distinctive biological profile.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide?
A stepwise approach is advised:
Amide Coupling : React 3-(3,4-dichlorophenyl)propanoic acid with [2,4'-bipyridin]-4-ylmethanamine using coupling agents like HATU or EDC in anhydrous DMF under nitrogen .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity threshold .
Q. How can spectroscopic techniques characterize this compound?
Key methods include:
Q. What safety protocols are essential during handling?
Q. What in vitro assays are suitable for preliminary biological activity assessment?
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Q. What strategies establish structure-activity relationships (SAR) for this compound?
- Substituent Variation : Synthesize analogs with modified bipyridinyl or dichlorophenyl groups.
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability in liver microsomes .
Q. How can computational methods predict target interactions?
Q. What experimental designs optimize solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
